2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Researchers Amani and Nematollahi (2012) described the electrochemical syntheses of arylthiobenzazoles, which involved the oxidation of compounds related to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. This process led to the formation of disubstituted derivatives, showcasing the compound's utility in electrochemical reactions (Amani & Nematollahi, 2012).
Antiviral Research
Al-Masoudi et al. (2007) synthesized derivatives of a compound structurally similar to this compound for potential application as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatment (Al-Masoudi et al., 2007).
Microwave-Assisted Synthesis
Said et al. (2020) reported an eco-friendly microwave-assisted synthesis involving a compound similar to this compound. This demonstrates its application in developing environmentally friendly synthetic methods (Said et al., 2020).
Antimicrobial Studies
Patel and Agravat (2009) synthesized derivatives of compounds like this compound and evaluated their antimicrobial activities. This research suggests its potential application in developing new antimicrobial agents (Patel & Agravat, 2009).
Anti-Inflammatory Activity
Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to this compound and evaluated their anti-inflammatory activities. This indicates its relevance in the development of anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).
Synthesis of Heterocycles
Darweesh et al. (2016) utilized derivatives of this compound for the synthesis of novel pyrazolo[1,5-a]pyrimidine and other heterocycles, demonstrating its application in the creation of new chemical entities (Darweesh et al., 2016).
Antitubercular Agents
Kumar, Prasad, and Chandrashekar (2013) developed sulfonyl derivatives using thiazole-based compounds similar to this compound, assessing their potential as antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).
Anticancer Evaluation
Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with structural similarities to this compound. This highlights its relevance in cancer research (Turov, 2020).
Properties
IUPAC Name |
2-benzylsulfonyl-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-2-18-9-6-10-19-21(18)23-22(29-19)25-13-11-24(12-14-25)20(26)16-30(27,28)15-17-7-4-3-5-8-17/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPQUPSESGPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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